

"N-(2,3-Epoxypropyl)phthalimide" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2,3-Epoxypropyl)phthalimide**

Cat. No.: **B140011**

[Get Quote](#)

In-Depth Technical Guide to N-(2,3-Epoxypropyl)phthalimide

This technical guide provides a comprehensive overview of **N-(2,3-Epoxypropyl)phthalimide**, a vital intermediate in pharmaceutical and polymer sciences. The document details its chemical properties, synthesis protocols, and applications in drug development, tailored for researchers, scientists, and professionals in the field.

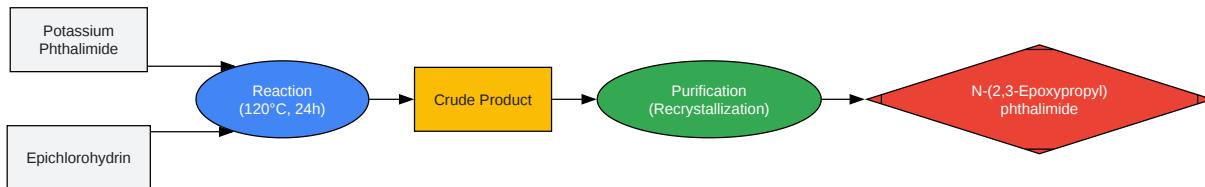
Core Chemical and Physical Properties

N-(2,3-Epoxypropyl)phthalimide is a solid, organic compound recognized for its utility as a building block in complex organic synthesis. Its key identifiers and properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₉ NO ₃	[1] [2] [3] [4] [5] [6]
Molecular Weight	203.19 g/mol	[1] [2] [3] [4] [5] [6]
CAS Number	5455-98-1	[1] [2] [4] [5] [6]
Appearance	White to pale yellow crystalline powder	[4]
Melting Point	92-98 °C	[4] [5]
Synonyms	N-Glycidylphthalimide, 2-(oxiran-2-ylmethyl)isoindole-1,3-dione	[1] [4]

Synthesis and Experimental Protocols

The synthesis of **N-(2,3-Epoxypropyl)phthalimide** is well-established, with the Gabriel synthesis and its variations being the most common methods. These protocols leverage the nucleophilicity of the phthalimide anion to react with an electrophilic three-carbon unit.


Protocol 1: Gabriel Synthesis from Potassium Phthalimide and Epichlorohydrin

This is a widely used method for preparing primary amines, adapted here for the synthesis of the target compound.[\[7\]](#)[\[8\]](#) The phthalimide acts as a protected amine source.

Methodology:

- Reaction Setup: Suspend potassium phthalimide in an excess of epichlorohydrin, which serves as both a reactant and a solvent.[\[2\]](#)
- Heating: Heat the mixture with stirring at 120 °C for 24 hours.[\[2\]](#)
- Work-up: After the reaction, the excess epichlorohydrin is removed. The crude product is then treated with chloroform.[\[2\]](#)

- Purification: Undissolved solids are filtered off, and the filtrate is concentrated. The resulting solid is recrystallized from methanol to yield pure **N-(2,3-Epoxypropyl)phthalimide** as a white powder.[2]

[Click to download full resolution via product page](#)

Gabriel Synthesis Workflow

Protocol 2: Two-Step Synthesis from Phthalimide Sodium Salt

This alternative method involves a condensation reaction followed by an oxidation step.

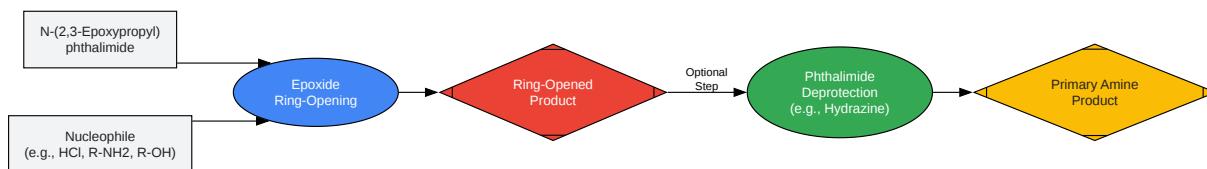
Methodology:

- Condensation: Phthalimide sodium salt is reacted with chloropropene in a suitable solvent such as acetonitrile, dichloromethane, or trichloromethane. This reaction is typically initiated at 0 °C and then allowed to proceed at a slightly higher temperature.[1]
- Oxidation: The intermediate product, 3-(phthaloyl) propylene, is then oxidized in the same pot using an aryl peroxy acid to form the final product, **N-(2,3-Epoxypropyl)phthalimide**.[1]

Role in Drug Development and Chemical Reactivity

N-(2,3-Epoxypropyl)phthalimide is a key intermediate in the synthesis of various pharmaceuticals. Its utility stems from the presence of two key functional groups: the reactive epoxy ring and the phthalimide group, which serves as a precursor to a primary amine.

The epoxy group is susceptible to nucleophilic attack, allowing for the introduction of various functionalities. This ring-opening reaction is a cornerstone of its application in building more complex molecules. For instance, it is a crucial component in the synthesis of the anticoagulant drug Rivaroxaban and the gastropotentiating agent Mosapride Citrate.[1]


The phthalimide group, on the other hand, is a common protecting group for amines in organic synthesis.[4] It can be deprotected under various conditions, most commonly by hydrazinolysis, to reveal a primary amine.[7][8] This strategy is widely employed in the synthesis of bioactive molecules where a primary amine is required.

Experimental Protocol: Epoxide Ring-Opening with Hydrochloric Acid

This protocol demonstrates a typical reaction of the epoxy group.

Methodology:

- Dissolution: Dissolve **N-(2,3-Epoxypropyl)phthalimide** in chloroform and cool the solution to 0-5 °C.[2]
- Acid Addition: Add 36% hydrochloric acid dropwise to the stirred solution.[2]
- Reaction: Continue stirring the reaction mixture for 30 minutes at 0-5 °C to yield 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione.[2]

[Click to download full resolution via product page](#)

General Reactivity and Functionalization Pathway

Biological Activity

While primarily used as a synthetic intermediate, **N-(2,3-Epoxypropyl)phthalimide** has been investigated for its own biological effects. Studies have shown that it can exhibit mutagenic properties in certain in vitro assays, such as the *Salmonella typhimurium* (Ames) test and in Chinese hamster ovary cells.[3] This activity is likely due to the alkylating nature of the epoxide ring, which can react with nucleophilic sites in biological macromolecules like DNA. Furthermore, derivatives of **N-(2,3-Epoxypropyl)phthalimide** have been explored for various therapeutic applications, including the development of anti-schistosomal agents.[9] The core phthalimide structure itself is found in a wide range of biologically active compounds.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN105153132A - Synthesis method of N-(2,3-epoxypropyl) phthalimide - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 21601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2,3-EPOXYPROPYL)PHTHALIMIDE - Career Henan Chemical Co. [coreychem.com]
- 5. N-(2,3-EPOXYPROPYL)PHTHALIMIDE | 5455-98-1 [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. mdpi.com [mdpi.com]
- 10. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide [ouci.dntb.gov.ua]
- To cite this document: BenchChem. ["N-(2,3-Epoxypropyl)phthalimide" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b140011#n-2-3-epoxypropyl-phthalimide-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com